A Technical Guide to the Physicochemical Properties and Handling of (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid
A Technical Guide to the Physicochemical Properties and Handling of (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Importance
(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a specialized heterocyclic organic compound that serves as a critical building block in modern medicinal chemistry and synthetic sciences. Its strategic importance lies in the unique electronic arrangement of its substituted pyridine core, which combines an electron-donating methoxy group with a potent electron-withdrawing trifluoromethyl group. This configuration significantly influences the molecule's reactivity, making it a highly valuable reagent for creating complex molecular architectures.
Primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this boronic acid enables the formation of carbon-carbon bonds, a cornerstone of pharmaceutical drug discovery and development.[1] Its structural motifs are sought after for their potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comprehensive technical overview of its core physicochemical properties, reactivity, analytical characterization, and safe handling protocols, designed to empower researchers in leveraging its full synthetic potential.
Section 2: Core Physicochemical Properties
The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. Understanding these characteristics is paramount for experimental design, reaction optimization, and ensuring safety and reproducibility.
Key Compound Identifiers
A summary of the essential identification and structural data for (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid is presented below.
| Property | Value | Source(s) |
| Chemical Name | (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid | [2] |
| CAS Number | 1420830-61-0 | [2][3] |
| Molecular Formula | C₇H₇BF₃NO₃ | [4] |
| Molecular Weight | 220.94 g/mol | [4] |
| Purity | Typically ≥97% | [4] |
| Physical Form | Solid | [5] |
Structural & Electronic Characteristics
The molecule's structure features a pyridine ring substituted at key positions, which dictates its reactivity:
-
Boronic Acid Moiety (-B(OH)₂): Located at the 3-position, this is the reactive functional group for Suzuki-Miyaura coupling. As a Lewis acid, the boron atom's vacant p-orbital is central to its mechanism of action.
-
Trifluoromethyl Group (-CF₃): At the 5-position, this potent electron-withdrawing group significantly lowers the pKa of the boronic acid (compared to unsubstituted analogues), potentially influencing the kinetics of transmetalation.[6]
-
Methoxy Group (-OCH₃): At the 6-position, this electron-donating group modulates the overall electron density of the heterocyclic ring.
Solubility, Stability, and Acidity
-
Stability and Protodeboronation: A key consideration for boronic acids is their stability, particularly against protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This decomposition pathway can be influenced by pH, temperature, and the electronic nature of the aryl group.[7] For electron-deficient systems like this one, protodeboronation can be a competing side reaction, necessitating careful optimization of reaction conditions (e.g., choice of base and solvent).[7]
-
Acidity (pKa): The boronic acid functional group acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate species. This equilibrium is pH-dependent. The presence of the electron-withdrawing -CF₃ group is expected to lower the pKa relative to unsubstituted pyridine-3-boronic acid, meaning it will form the reactive boronate species at a lower pH.
Section 3: Reactivity and Synthetic Applications
The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging C-C bonds between sp²-hybridized carbon atoms.[8][9][10]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of a coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.[9]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the pyridinyl moiety) to the palladium center, displacing the halide.[10] This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, often complexed with phosphine ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), are standard. The choice of ligand is critical as it influences catalyst stability and reactivity.[12]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, KOAc) is essential for activating the boronic acid to form the boronate, which is more competent for transmetalation.[10] The strength and nature of the base must be chosen carefully to promote the reaction while avoiding degradation of sensitive functional groups.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is common. The water aids in dissolving the base and facilitating the formation of the active boronate species.
Section 4: Analytical Characterization & Quality Control
Ensuring the identity and purity of (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid is critical for achieving reproducible results in synthesis. A multi-technique approach is recommended for quality control (QC).
Recommended Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR should be used to confirm the chemical structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound and provides an initial assessment of purity.[13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantifying the purity of the boronic acid and detecting non-volatile impurities. A reverse-phase C18 column is typically effective.[13]
Example Protocol: HPLC Purity Determination
This protocol provides a self-validating framework for assessing purity.
-
Preparation of Standard and Sample:
-
Accurately weigh ~1 mg of the boronic acid and dissolve in a known volume (e.g., 1.0 mL) of diluent (e.g., 50:50 acetonitrile:water) to create a stock solution.
-
Prepare a working sample by diluting the stock solution to a final concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Validation and Analysis:
-
System Suitability: Inject the working sample five times. The relative standard deviation (RSD) of the peak area for the main component should be <2.0%.
-
Blank Injection: Inject the diluent to ensure no interfering peaks from the solvent.
-
Sample Analysis: Inject the sample and integrate all peaks.
-
Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
-
Section 5: Safe Handling, Storage, and Disposal
Boronic acids, while generally less toxic than many organometallic reagents, require careful handling. The following guidelines are based on best practices for this class of compounds.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability and to minimize decomposition, refrigeration (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as they can lead to decomposition.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Section 6: Conclusion
(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a high-value synthetic intermediate with well-defined reactivity, primarily in Suzuki-Miyaura cross-coupling. Its unique electronic properties, conferred by the trifluoromethyl and methoxy substituents, make it a powerful tool for accessing novel chemical space in drug discovery and materials science. A thorough understanding of its physicochemical properties, coupled with rigorous analytical characterization and adherence to safe handling protocols, is essential for its successful and reproducible application in research and development.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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NRO-Chemistry (YouTube). (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
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Aboagye, E. O., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]
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Sunway Pharm Ltd. (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid. [Link]
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ChemBK. (6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER. [Link]
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Semantic Scholar. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]
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PubChem. (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. [Link]
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Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
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Silva, S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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ResearchGate. Selected boronic acids and their pKa values. [Link]
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Organoboron Compounds. Pyridine boronic acids database. [Link]
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